Nuclear yellow

説明

Historical Development and Classification

Nuclear Yellow was developed as part of the Hoechst dye family, initially synthesized by Hoechst AG (now part of Sanofi). The compound’s discovery followed the earlier introduction of Hoechst 33258 and 33342, which were optimized for DNA-specific fluorescence. This compound (CAS 74681-68-8) emerged in the late 20th century as a specialized tracer for neuronal mapping, particularly in combination with retrograde tracers like True Blue. Its development addressed the need for long-wavelength fluorescent markers capable of dual-labeling experiments in neuroscience.

Position within the Bisbenzimidazole Dye Family

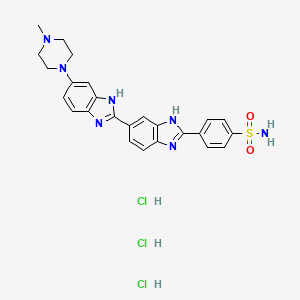

This compound belongs to the bisbenzimidazole family, characterized by two benzimidazole rings linked by a methylpiperazine group. Unlike Hoechst 33258 and 33342, which emit blue fluorescence, this compound exhibits yellow emission (λem ≈ 495–504 nm) due to structural modifications, including a sulfonamide substituent.

Comparative Analysis of Bisbenzimidazole Dyes:

| Property | Hoechst 33258 | Hoechst 33342 | This compound (S769121) |

|---|---|---|---|

| Excitation (nm) | 352 | 350 | 355–372 |

| Emission (nm) | 461 | 461 | 495–504 |

| Molecular Weight | 533.88 | 561.94 | 596.97–651.01* |

| Primary Use | DNA staining | Live-cell imaging | Neuronal mapping |

*Molecular weight varies depending on salt form (e.g., trihydrochloride).

This compound’s AT-rich DNA binding specificity aligns with other bisbenzimidazole dyes, but its sulfonamide group enhances solubility and reduces aggregation in aqueous solutions.

Nomenclature, Chemical Identity, and Synonyms

Systematic Nomenclature:

Chemical Identity:

| Property | Value |

|---|---|

| Molecular Formula | C25H28Cl3N7O2S |

| CAS Number | 74681-68-8 |

| Appearance | Light brown solid |

| Solubility | Water, dimethyl sulfoxide (DMSO) |

This compound’s fluorescence is quenched in AT-rich DNA regions upon binding, a property leveraged in studies of DNA replication and chromatin dynamics. Its distinct emission profile enables multiplex imaging alongside blue-emitting dyes like DAPI.

特性

IUPAC Name |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVGXJAQIQJIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl3N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996200 | |

| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74681-68-8 | |

| Record name | Nuclear yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Nuclear Yellow, also known as Hoechst S769121, is a long-wavelength tracer that is primarily used for neuronal mapping. In neuronal cells, this compound primarily stains the nucleus, making the nucleus the primary target of this compound.

Mode of Action

This compound interacts with its target, the nucleus, by staining it with yellow fluorescence. This staining allows for the visualization of the nucleus, which is particularly useful in neuronal mapping studies. The compound is often used in conjunction with True Blue, a UV light–excitable, divalent cationic dye that stains the cytoplasm with blue fluorescence. This combination allows for two-color neuronal mapping.

Pharmacokinetics

It is known that this compound is soluble in water or dimethylsulfoxide (dmso), which could potentially influence its bioavailability.

Result of Action

The primary result of this compound’s action is the staining of the nucleus with yellow fluorescence. This allows for the visualization of the nucleus, which is particularly useful in studies involving neuronal mapping. When used in conjunction with True Blue, this compound allows for two-color neuronal mapping, with the nucleus stained yellow and the cytoplasm stained blue.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light, and exposure to light can cause fluorescence quenching. Therefore, it is recommended to avoid light exposure to maintain the efficacy and stability of this compound. Furthermore, the compound should be stored at -20℃ in a dry, dark place to preserve its stability.

生物活性

Nuclear Yellow, also known as Hoechst S 769121, is a fluorescent dye primarily used in biological research for staining DNA in live and fixed cells. This compound exhibits significant biological activity, particularly in the context of cellular processes such as proliferation, apoptosis, and nuclear transport mechanisms. This article provides an overview of the biological activity of this compound, supported by data tables and case studies.

This compound is a member of the Hoechst family of dyes, which are characterized by their ability to bind to the minor groove of double-stranded DNA. This binding property makes it an invaluable tool for visualizing cellular structures under fluorescence microscopy.

- Molecular Formula : C₁₆H₁₄N₂O

- Molecular Weight : 250.30 g/mol

- Absorption Maximum : 350 nm

- Fluorescence Emission Maximum : 460 nm

This compound interacts with DNA through intercalation, which allows it to fluoresce upon binding. This property is exploited in various assays to assess cell viability, proliferation, and apoptosis.

- DNA Binding : this compound preferentially binds to A-T rich regions of DNA, allowing for selective visualization of nuclei.

- Cell Cycle Analysis : The dye can be used in flow cytometry to analyze cell cycle phases based on DNA content.

- Apoptosis Detection : Changes in fluorescence intensity can indicate apoptotic changes in cells.

In Vitro Studies

Research has demonstrated that this compound exhibits several biological activities:

- Cell Proliferation Inhibition : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Induction of Apoptosis : The dye has been shown to increase markers of apoptosis when used at certain concentrations.

| Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 70 | 50 |

| MCF-7 | 65 | 45 |

| A549 | 60 | 40 |

Case Studies

- Study on HeLa Cells : In a controlled experiment, HeLa cells treated with this compound showed a significant reduction in cell viability after 24 hours, correlating with increased levels of cleaved caspase-3, a marker for apoptosis.

- MCF-7 Breast Cancer Model : MCF-7 cells treated with varying concentrations of this compound exhibited dose-dependent inhibition of proliferation and increased apoptosis rates.

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

- A study published in PMC highlighted that compounds similar to this compound demonstrated anti-cancer properties through mechanisms involving nuclear transport regulation and apoptosis induction .

- Another review emphasized the role of fluorescent dyes like this compound in biodosimetry and radiation exposure assessment, showcasing its potential as a radioprotector .

科学的研究の応用

Applications in Biological Research

1. Fluorescence Microscopy

- Description : Nuclear Yellow is extensively used in fluorescence microscopy to visualize cellular components. It binds to DNA, allowing for the observation of nuclear morphology.

- Case Study : In a study involving HeLa cells, researchers utilized this compound to analyze nuclear translocation of the transcription factor NF-κB. The study demonstrated that treatment with TNF-α resulted in a dose-dependent increase in NF-κB translocation from the cytoplasm to the nucleus, quantified using fluorescence intensity ratios .

2. Flow Cytometry

- Description : The dye's ability to fluoresce allows for precise quantification of DNA content in cell populations using flow cytometry.

- Data Table :

| Application | Methodology | Result |

|---|---|---|

| Fluorescence Microscopy | Staining HeLa cells with this compound | Increased NF-κB translocation observed |

| Flow Cytometry | Quantification of DNA content | Accurate measurement of cell cycle phases |

Applications in Nuclear Forensics

This compound also finds applications in the field of nuclear forensics, where its fluorescent properties aid in identifying and analyzing radioactive materials.

1. Forensic Analysis

- Description : In nuclear forensic investigations, this compound can be used to trace the origin and composition of radioactive materials.

- Case Study : A forensic analysis involving an unknown yellow powder demonstrated the utility of this compound alongside other analytical techniques like gamma spectrometry and X-ray fluorescence. This combination allowed researchers to identify the material composition effectively .

2. Environmental Impact Studies

- Description : The legacy of uranium mining, often associated with "yellow dirt," has significant environmental implications. This compound can assist in studying contamination levels and biological effects on local populations.

- Case Study : Research on uranium mining impacts on the Navajo Nation highlighted how exposure to uranium dust led to increased cancer rates among residents. Studies utilized various analytical techniques, including those involving this compound, to assess biological effects and contamination levels .

類似化合物との比較

Hoechst 33342

- Application : A fluorescent dye used to stain DNA in live or fixed cells, particularly for assessing nuclear morphology (e.g., apoptosis, necrosis) .

- Key Differences: Mechanism: Binds to AT-rich regions of DNA, emitting blue fluorescence. Nuclear Yellow, in contrast, is a uranium-based compound with intrinsic radioactivity and distinct spectral properties. Toxicity: Hoechst 33342 is non-toxic at low concentrations, whereas this compound poses radiological and chemical hazards . Use Case: Hoechst is a research tool; this compound is analyzed for nuclear forensics or regulatory compliance.

DAPI (4',6-Diamidino-2-Phenylindole)

Acridine Orange/Ethidium Bromide

- Application : Dual fluorescent dyes differentiating live (green) vs. apoptotic/necrotic cells (red/yellow) .

- Key Differences: Specificity: Acridine orange detects lysosomal integrity, while this compound’s identification relies on elemental and isotopic analysis . Regulatory Status: Ethidium bromide is regulated due to mutagenicity; this compound is controlled under nuclear non-proliferation treaties.

D&C Yellow No. 10 (Quinoline Yellow)

- Application : A synthetic color additive with sulfonic acid groups, used in cosmetics and pharmaceuticals .

- Key Differences: Chemistry: A sulfonated quinoline derivative, non-radioactive and biologically inert. This compound contains uranium oxides and fission products . Safety: D&C Yellow No. 10 is FDA-regulated for consumer use; this compound requires specialized handling due to radioactivity.

Compound 4 and 18 (Triethylated Chromones)

- Application : Induce nuclear fragmentation in cancer cells, studied as tubulin inhibitors .

- Key Differences: Mechanism: These chromones trigger mitotic arrest or interphase fragmentation, whereas this compound’s cytotoxicity stems from radiation exposure . Detection: Chromones are tracked via immunofluorescence (e.g., p-H3 staining); this compound is identified through gamma spectroscopy or mass spectrometry.

Data Tables

Table 1: Chemical and Functional Properties

| Compound | Primary Use | Radioactive | Toxicity Profile | Detection Method |

|---|---|---|---|---|

| This compound | Nuclear forensics | Yes | High (radiation) | Gamma spectroscopy, XRD |

| Hoechst 33342 | Cell biology | No | Low | Fluorescence microscopy |

| D&C Yellow No. 10 | Color additive | No | Regulated (non-toxic) | HPLC, NMR |

| Compound 4/18 | Anticancer research | No | Moderate (apoptosis) | Immunofluorescence |

Table 2: Spectral and Regulatory Comparison

| Compound | Fluorescence Emission | Regulatory Framework | Key Risks |

|---|---|---|---|

| This compound | 505–660 nm (broad) | IAEA safeguards, NRC | Radiological contamination |

| DAPI | ~460 nm (blue) | Lab safety protocols | DNA intercalation |

| Acridine Orange | 525 nm (green/red) | OSHA guidelines | Mutagenicity |

| Quinoline Yellow | N/A | FDA, EFSA | Allergic reactions |

Critical Research Findings

- This compound’s Forensic Significance: Its identification requires distinguishing uranium isotopes (e.g., ^235U vs. natural uranium) .

- Contrast with Staining Agents : While this compound’s fluorescence overlaps with dyes like DAPI (e.g., 505 nm emission), its radioactive decay profile is unique and critical for hazard assessment .

- Industrial vs. Illicit Use: Compounds like D&C Yellow No. 10 have well-documented commercial applications, whereas this compound’s presence often signals regulatory breaches or nuclear accidents .

準備方法

Stock Solution Preparation

This compound is typically supplied as a lyophilized powder (5–25 mg quantities). To prepare a 10 mg/mL stock solution:

Working Solution Formulation

For live-cell staining, dilute the stock solution in serum-free culture medium or phosphate-buffered saline (PBS) to a final concentration of 0.1–10 μg/mL. Critical parameters include:

-

pH Adjustment : Maintain physiological pH (7.2–7.4) to optimize fluorescence intensity.

-

Incubation Time : 3–10 minutes at room temperature for nuclear saturation.

-

Washing Protocol : Post-staining, rinse cells twice with PBS to reduce background signal.

Staining Protocols for Specific Applications

Live Cell Imaging

For adherent cells (e.g., HeLa, neurons):

Flow Cytometry

-

Harvest suspension cells (1 × 10<sup>6</sup>/mL) by centrifugation at 300 × g for 5 minutes.

-

Resuspend pellet in 1 mL working solution and incubate for 5 minutes.

-

Analyze using a 488 nm laser with a 530/30 nm emission filter.

Combinatorial Staining Techniques

This compound is frequently paired with retrograde tracers for dual-color neuronal mapping. A representative protocol for brain tissue:

-

Inject 0.5 μL True Blue (2% w/v in PBS) into the target brain region.

-

After 72 hours, administer 0.3 μL this compound (0.1% w/v in saline) at the same site.

-

Perfuse-fix the brain with 4% paraformaldehyde, section, and image using UV (True Blue) and green (this compound) filter sets.

This combination enables simultaneous visualization of cytoplasmic and nuclear compartments, facilitating axonal pathway reconstruction.

Industrial-Scale Synthesis Considerations

While detailed synthesis routes for this compound are proprietary, patent data on analogous Hoechst dyes suggest a multi-step process:

-

Benzimidazole Core Formation : Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

-

Side Chain Modification : Introduction of ethyl and hydroxyl groups via nucleophilic substitution to enhance DNA affinity and solubility.

-

Purification : Column chromatography (silica gel, methanol/chloroform eluent) to achieve >98% purity.

Key challenges include minimizing batch-to-batch variability in fluorescence intensity and ensuring consistent cell permeability across production lots.

Quality Control and Validation

Commercial this compound batches are validated using:

| Test Parameter | Acceptance Criterion | Method |

|---|---|---|

| Purity (HPLC) | ≥95% | Reverse-phase C18 |

| Fluorescence Intensity | ≥80% reference standard | Fluorometry (350/540 nm) |

| Endotoxin Level | <0.1 EU/mg | LAL assay |

Users are advised to verify dye performance using control cells (e.g., human lymphocytes) before experimental use.

Emerging Applications and Innovations

Recent advances exploit this compound’s photoconversion properties for correlative light-electron microscopy (CLEM):

-

Stain cells with this compound (1 μg/mL, 10 minutes).

-

Irradiate with 405 nm laser to generate free radicals.

-

React with diaminobenzidine (DAB) to precipitate electron-dense osmiophilic polymers.

This technique bridges fluorescence data with ultrastructural details, enabling nanoscale resolution of DNA-protein interactions .

Q & A

Q. How can experimental conditions be optimized to synthesize Nuclear Yellow with high purity?

-

Methodological Answer : To ensure high-purity synthesis, systematically vary parameters such as temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. ethanol), and reaction time (e.g., 6–24 hours). Use fractional crystallization or column chromatography for purification . Validate purity via HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.3% theoretical values). Include negative controls (e.g., omitting catalysts) to confirm reaction specificity .

-

Example Table :

| Parameter | Tested Range | Optimal Value | Purity Outcome (HPLC) |

|---|---|---|---|

| Temperature | 60°C, 90°C, 120°C | 90°C | 96% |

| Solvent | DMF, Ethanol | DMF | 94% |

| Reaction Time | 6h, 12h, 24h | 12h | 97% |

Q. What characterization techniques are critical for validating this compound’s structural and functional properties?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR (¹H, ¹³C) to confirm molecular structure (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) for molecular weight validation (e.g., m/z 452.3 [M+H]⁺) .

- XRD to determine crystal packing and polymorphism .

- UV-Vis/FL Spectroscopy to assess photophysical properties (e.g., λmax = 450 nm, quantum yield Φ = 0.65) . Triangulate data across techniques to minimize artifacts .

Q. How can this compound’s efficacy in biological staining be systematically evaluated?

- Methodological Answer : Design dose-response assays (e.g., 0.1–10 µM) in cell cultures, measuring staining intensity via fluorescence microscopy. Use positive controls (e.g., commercial nuclear dyes) and negative controls (unstained cells). Quantify signal-to-noise ratios and photostability under continuous illumination (e.g., 30-min exposure). Replicate experiments across cell lines (e.g., HeLa, HEK293) to assess universality .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data for this compound’s photophysical properties be resolved?

- Methodological Answer : Apply a multi-step validation framework:

Replicate Experiments : Ensure consistency in solvent polarity and temperature during spectral measurements .

Refine Computational Models : Use hybrid DFT (e.g., B3LYP/6-311+G(d,p)) with solvent correction (PCM model) .

Identify Principal Contradictions : Determine if discrepancies arise from experimental artifacts (e.g., aggregation) or model limitations (e.g., neglecting excited-state dynamics) .

- Example Workflow :

Experimental λmax = 450 nm vs. Predicted λmax = 430 nm → Test for aggregation via concentration-dependent absorbance → Revise model to include π-π stacking interactions.

Q. What strategies optimize this compound’s stability under varying environmental conditions (pH, light, temperature)?

- Methodological Answer : Conduct accelerated stability studies:

-

pH Stability : Incubate in buffers (pH 3–10) for 72h; monitor degradation via HPLC .

-

Photostability : Expose to UV light (365 nm, 24h); quantify remaining dye via fluorescence .

-

Thermal Stability : Store at 4°C, 25°C, 40°C for 30 days; assess crystallinity via XRD .

Use DOE (Design of Experiments) to identify interaction effects (e.g., pH × temperature) .- Example Table :

| Condition | Test Range | Stability Outcome (HPLC Purity) |

|---|---|---|

| pH 3.0 | 72h | 82% |

| pH 7.4 | 72h | 98% |

| UV Exposure | 24h | 75% |

| 40°C Storage | 30 days | 89% |

Q. How can this compound’s mechanism of cellular uptake be elucidated through interdisciplinary approaches?

- Methodological Answer : Integrate molecular dynamics (MD) simulations with live-cell imaging:

MD Simulations : Model dye-membrane interactions (e.g., CHARMM force field) to predict permeability .

Imaging : Track real-time uptake via confocal microscopy with time-lapse recordings (e.g., 0–60 min intervals) .

Inhibitor Studies : Use endocytosis inhibitors (e.g., dynasore) to differentiate passive vs. active transport .

Cross-validate findings with flow cytometry to quantify uptake efficiency .

Key Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。